[2-(Dimethylamino)ethyl]hydrazine

Catalog No.
S774526
CAS No.
1754-57-0
M.F
C4H13N3
M. Wt
103.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Dimethylamino)ethyl]hydrazine

CAS Number

1754-57-0

Product Name

[2-(Dimethylamino)ethyl]hydrazine

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine

Molecular Formula

C4H13N3

Molecular Weight

103.17 g/mol

InChI

InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3

InChI Key

XXYDEJAJDOABCE-UHFFFAOYSA-N

SMILES

CN(C)CCNN

Synonyms

2-hydrazinyl-N,N-dimethyl-ethanamine

Canonical SMILES

CN(C)CCNN

[2-(Dimethylamino)ethyl]hydrazine is an organic compound with the molecular formula C4H13N3\text{C}_4\text{H}_{13}\text{N}_3 and a molecular weight of 103.17 g/mol. It is characterized by its hydrazine functional group, which is linked to a dimethylaminoethyl moiety. This compound typically appears as a clear, colorless liquid with a fishlike odor, and it is less dense than water, with a specific gravity of approximately 0.887 at 20°C. The compound has a boiling point of 135°C and a flash point of 40°C, indicating its flammable nature. Additionally, it can produce toxic nitrogen oxides upon combustion, making it hazardous in certain conditions .

Typical of amines and hydrazines. Key reactions include:

  • Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts.
  • Nucleophilic Substitution: The hydrazine group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Oxidation Reactions: It can be oxidized to form various nitrogen-containing compounds.
  • Condensation Reactions: It may react with carbonyl compounds to form hydrazones.

These reactions highlight its versatility as a building block in organic synthesis .

Several synthetic routes exist for the preparation of [2-(Dimethylamino)ethyl]hydrazine:

  • From Dimethylamine and Hydrazine: Reacting dimethylamine with hydrazine in the presence of an acid catalyst can yield [2-(Dimethylamino)ethyl]hydrazine.
  • Alkylation of Hydrazine: Hydrazine can be alkylated with 2-bromoethanol to introduce the dimethylamino group.
  • Reduction of Azines: The reduction of azines derived from appropriate aldehydes or ketones may also lead to this compound.

These methods emphasize the compound's accessibility for research and industrial applications .

[2-(Dimethylamino)ethyl]hydrazine finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antitumor agents and other pharmaceuticals.
  • Chemical Synthesis: Used as a reagent in organic synthesis for creating nitrogen-containing compounds.
  • Research: Employed in proteomics and biochemical studies due to its reactivity with proteins and other biomolecules .

Interaction studies involving [2-(Dimethylamino)ethyl]hydrazine primarily focus on its reactivity with biological molecules and other chemicals:

  • Protein Interactions: The compound can modify amino acid residues in proteins through nucleophilic attack, potentially affecting protein function.
  • Toxicological Studies: Research has indicated that exposure to this compound can lead to adverse health effects, including respiratory issues and potential carcinogenicity due to its structural similarity to known carcinogens.

These interactions underline the importance of handling this compound with care due to its toxicological implications .

Several compounds share structural or functional similarities with [2-(Dimethylamino)ethyl]hydrazine:

Compound NameMolecular FormulaMolecular WeightKey Features
HydrazineN2H4\text{N}_2\text{H}_432.05 g/molSimple hydrazine; highly reactive and toxic
DimethylhydrazineC2H8N2\text{C}_2\text{H}_8\text{N}_260.09 g/molSimilar structure; used in rocket fuels
1-MethylhydrazineC2H8N2\text{C}_2\text{H}_8\text{N}_260.09 g/molMethylated derivative; used in pharmaceuticals
1,2-DiaminopropaneC3H10N2\text{C}_3\text{H}_{10}\text{N}_274.09 g/molAmino group on both ends; used in organic synthesis

Uniqueness

[2-(Dimethylamino)ethyl]hydrazine is unique due to its combination of both dimethylamine and hydrazine functionalities, which allows for diverse reactivity patterns not found in simpler analogs. Its applications in pharmaceuticals further distinguish it from other similar compounds that may lack such versatility .

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1754-57-0

Wikipedia

Ethanamine, 2-hydrazino-N,N-dimethyl-

Dates

Modify: 2023-08-15

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